molecular formula C13H20N2O3 B179249 tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate CAS No. 150767-02-5

tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate

Cat. No. B179249
M. Wt: 252.31 g/mol
InChI Key: LAAOJPYAGIBKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that hydrazinecarboxylate compounds are often used as intermediates in the synthesis of various chemical products1.



Synthesis Analysis

The synthesis of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” is not explicitly mentioned in the search results. However, similar compounds are often synthesized using various methods, including reflux conditions and the use of different reagents2.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” is not directly provided in the search results. However, similar compounds often have complex structures that can be analyzed using techniques such as NMR3.



Chemical Reactions Analysis

The specific chemical reactions involving “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not detailed in the search results. However, similar compounds are often involved in various chemical reactions, including those that result in the formation of precipitates or colored compounds4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not directly provided in the search results. However, similar compounds often have specific properties such as melting points, boiling points, and solubilities6.


Safety And Hazards

The safety and hazards associated with “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not explicitly mentioned in the search results. However, similar compounds often have specific safety precautions and hazards, such as causing skin irritation and respiratory irritation6.


Future Directions

The future directions for the study of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not directly provided in the search results. However, similar compounds often have potential applications in various fields, including medicine and materials science7.


Please note that this analysis is based on the limited information available and may not fully represent the specific compound you mentioned. For a more accurate and comprehensive analysis, further research and studies are needed.


properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAOJPYAGIBKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168299
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate

CAS RN

150767-02-5
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150767-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 10% palladium on carbon (water wet, 20 g) slurried in EA (100 mL) to a sealed pressure reactor via vacuum transfer. Rinse transfer line with a minimal amount of EA. Charge (E)-tert-butyl 2-(4-methoxybenzylidene)hydrazinecarboxylate (320 g, 1.28 mol) dissolved in tetrahydrofuran (THF, 1000 mL) via vacuum transfer and rinse line with a minimal amount of THF. Pressurize the reactor to 50 PSI with H2 and mix the contents of the reactor at 20±10° C. Continue the reaction, maintaining the hydrogen pressure at 50 PSI, until no further hydrogen uptake is observed. Filter the reaction solution to remove the catalyst and wash the catalyst filter-cake with THF (500 mL). Add the wash to the reaction filtrate. Concentrate the solution in vacuo to obtain the title compound (337 g, 86%) as an oil. 1H NMR (400 MHz, DMSO-d6) δ 8.1-8.3 (s, 1H), 7.1-7.3 (d, 2H), 6.8-6.9 (d, 2H), 4.4-4.6 (bs, 1H), 3.7-3.8 (s, 2H), 3.6-3.7 (s, 3H), 1.3-1.5 (s, 9H).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.